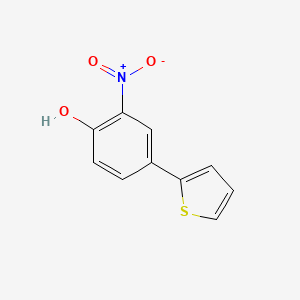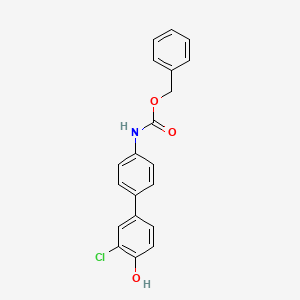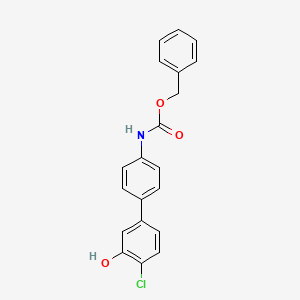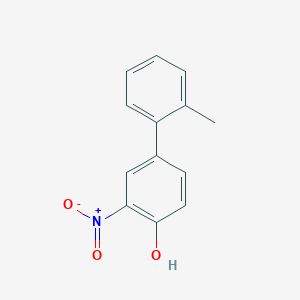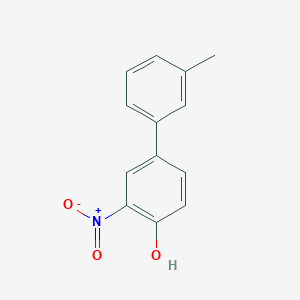
4-(3-Methylphenyl)-2-nitrophenol, 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(3-Methylphenyl)-2-nitrophenol, also known as 4-MNP, is a highly versatile and valuable chemical compound. It is widely used in various scientific research applications, such as organic synthesis, drug design and development, and biochemistry. 4-MNP has a wide range of biochemical and physiological effects, and its structure and properties make it an ideal compound for laboratory experiments.
Applications De Recherche Scientifique
4-(3-Methylphenyl)-2-nitrophenol, 95% has a wide range of scientific research applications. It is used in organic synthesis, drug design and development, and biochemistry. In organic synthesis, 4-(3-Methylphenyl)-2-nitrophenol, 95% is used to synthesize a variety of compounds, such as pharmaceuticals, dyes, and fragrances. In drug design and development, 4-(3-Methylphenyl)-2-nitrophenol, 95% is used to synthesize drugs and drug analogs. In biochemistry, 4-(3-Methylphenyl)-2-nitrophenol, 95% is used to study the structure and function of proteins and enzymes.
Mécanisme D'action
The mechanism of action of 4-(3-Methylphenyl)-2-nitrophenol, 95% is not fully understood. However, it is believed that the compound binds to proteins and enzymes and alters their structure and function. This can lead to changes in biochemical pathways and physiological processes.
Biochemical and Physiological Effects
4-(3-Methylphenyl)-2-nitrophenol, 95% has a wide range of biochemical and physiological effects. It has been shown to inhibit the activity of enzymes involved in the metabolism of drugs, resulting in increased drug concentrations in the body. It has also been shown to inhibit the activity of enzymes involved in DNA replication, resulting in increased cell death. In addition, 4-(3-Methylphenyl)-2-nitrophenol, 95% has been shown to inhibit the activity of enzymes involved in neurotransmitter synthesis, resulting in decreased levels of neurotransmitters in the brain.
Avantages Et Limitations Des Expériences En Laboratoire
4-(3-Methylphenyl)-2-nitrophenol, 95% has several advantages for laboratory experiments. It is relatively easy to synthesize and is highly stable, making it an ideal compound for organic synthesis. It is also highly soluble in aqueous solutions, making it suitable for use in biochemical and physiological experiments. However, 4-(3-Methylphenyl)-2-nitrophenol, 95% is toxic and should be handled with care.
Orientations Futures
There are several potential future directions for the use of 4-(3-Methylphenyl)-2-nitrophenol, 95%. It could be used to study the structure and function of proteins and enzymes involved in drug metabolism, DNA replication, and neurotransmitter synthesis. It could also be used to develop new drugs and drug analogs, as well as to synthesize a variety of compounds for industrial and commercial applications. In addition, 4-(3-Methylphenyl)-2-nitrophenol, 95% could be used in the development of new analytical techniques, such as mass spectrometry and nuclear magnetic resonance spectroscopy. Finally, 4-(3-Methylphenyl)-2-nitrophenol, 95% could be used to study the effects of environmental pollutants on biochemical pathways and physiological processes.
Méthodes De Synthèse
The synthesis of 4-(3-Methylphenyl)-2-nitrophenol, 95% involves a two-step process. The first step involves the reaction of 3-methylphenol with nitric acid to form 4-nitro-3-methylphenol. The second step involves the oxidation of 4-nitro-3-methylphenol to form 4-(3-Methylphenyl)-2-nitrophenol, 95%. The reaction is carried out in aqueous solution at a temperature of 60-70°C and a pressure of 1-2 atm. The reaction is catalyzed by an oxidizing agent such as potassium dichromate or potassium permanganate. The reaction is complete in about 20 minutes and yields a product with a purity of 95%.
Propriétés
IUPAC Name |
4-(3-methylphenyl)-2-nitrophenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO3/c1-9-3-2-4-10(7-9)11-5-6-13(15)12(8-11)14(16)17/h2-8,15H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQMLAQCYORSZEW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=CC(=C(C=C2)O)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90686216 |
Source


|
| Record name | 3'-Methyl-3-nitro[1,1'-biphenyl]-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90686216 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-Methylphenyl)-2-nitrophenol | |
CAS RN |
1261932-09-5 |
Source


|
| Record name | 3'-Methyl-3-nitro[1,1'-biphenyl]-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90686216 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-Chloro-5-[4-(pyrrolidinylsulfonyl)phenyl]phenol, 95%](/img/structure/B6382356.png)

![3-Chloro-5-[4-(piperidin-1-ylsulfonyl)phenyl]phenol, 95%](/img/structure/B6382390.png)


![2-Chloro-4-[4-(piperidin-1-ylsulfonyl)phenyl]phenol, 95%](/img/structure/B6382411.png)
